2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole
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Description
2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole is a useful research compound. Its molecular formula is C18H18F3N5S and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.12350126 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole” is a derivative of pyrimidine . Pyrimidine derivatives are known to be used as building blocks in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents . Therefore, the primary targets of this compound could be the enzymes or proteins involved in the fungal cell wall synthesis or other vital processes of the fungal cells.
Mode of Action
These compounds typically interact with their targets by binding to the active sites of enzymes or proteins, thereby inhibiting their function and leading to the death of the fungal cells .
Biochemical Pathways
The affected biochemical pathways would likely involve the synthesis of essential components of the fungal cell. By inhibiting the enzymes or proteins involved in these pathways, the compound prevents the growth and proliferation of the fungal cells .
Pharmacokinetics
Like other pyrimidine derivatives, it is expected to have good bioavailability and be metabolized by the liver before being excreted .
Result of Action
The result of the compound’s action would be the inhibition of fungal growth and proliferation. This is achieved by disrupting the normal functioning of the fungal cells, leading to their death .
Action Environment
The action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For instance, extreme pH or temperature conditions could potentially affect the stability and efficacy of the compound. Additionally, the presence of other substances could either enhance or inhibit its action .
Properties
IUPAC Name |
2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5S/c1-2-13-15(21)17(23-10-22-13)25-4-3-5-26(7-6-25)18-24-16-12(20)8-11(19)9-14(16)27-18/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVHMRQFXGNMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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